3-Chloro-4'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone
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Description
3-Chloro-4'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone is a useful research compound. Its molecular formula is C16H12ClFO3 and its molecular weight is 306.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Analysis
3-Chloro-4'-(1,3-dioxolan-2-yl)-5-fluorobenzophenone is a compound with notable applications in chemical synthesis and analysis. It has been utilized in the synthesis of various organic compounds. For instance, Satheeshkumar et al. (2017) synthesized compounds from related benzophenones, demonstrating their use in creating new chemical entities with specific physical and chemical properties. These compounds were characterized using spectroscopic methods like FT-IR, NMR, and X-ray diffraction, highlighting the compound's role in developing materials with unique photophysical properties (Satheeshkumar et al., 2017).
Intermediate in Fungicide Synthesis
Xie Wei-sheng (2007) described the use of a similar compound as an important intermediate in the synthesis of the fungicide difenoconazole. This showcases its role in agricultural chemistry, particularly in the development of substances that protect crops from fungal diseases (Xie Wei-sheng, 2007).
Photodegradation Studies
The compound has also been involved in studies related to photodegradation. Lianming Wu et al. (2007) explored the photo-degradation behavior of pharmaceutical compounds, including those structurally related to this compound. Their work provided insights into how exposure to light can affect the stability of chemical compounds, which is crucial in the pharmaceutical industry for understanding drug shelf-life and safety (Lianming Wu et al., 2007).
Antimicrobial Activity
In the field of medicinal chemistry, compounds synthesized from related benzophenones have been tested for their antimicrobial properties. B. Mistry et al. (2016) synthesized various derivatives and evaluated their efficacy against different microbial strains, illustrating the potential of benzophenone derivatives in developing new antimicrobial agents (B. Mistry et al., 2016).
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-7-12(8-14(18)9-13)15(19)10-1-3-11(4-2-10)16-20-5-6-21-16/h1-4,7-9,16H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYWADDUSFATPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645130 |
Source
|
Record name | (3-Chloro-5-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-62-8 |
Source
|
Record name | (3-Chloro-5-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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